2-Fluoro-6-morpholinopyridine-3-boronic acid structure and properties
2-Fluoro-6-morpholinopyridine-3-boronic acid structure and properties
[1]
Executive Summary
2-Fluoro-6-morpholinopyridine-3-boronic acid (CAS: 955374-17-1) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways).[1] Its structural triad—a pyridine core, a solubilizing morpholine ring, and a reactive boronic acid handle—makes it an ideal "privileged scaffold" precursor.
This guide details the physicochemical profile, synthesis pathways, and validated Suzuki-Miyaura coupling protocols for this compound. It addresses the specific challenges of handling fluorinated pyridine boronates, including protodeboronation sensitivity and boroxine equilibrium.
Chemical Profile & Structural Analysis[1][2]
Structural Architecture
The molecule features a trisubstituted pyridine ring.[2] The positioning of the substituents is electronically synergistic:
-
C2-Fluorine: Provides metabolic stability (blocking oxidative metabolism) and lowers the pKa of the pyridine nitrogen. It also directs ortho-lithiation during synthesis.[1]
-
C6-Morpholine: Acts as a solubility enhancer and a hydrogen-bond acceptor, crucial for pharmacokinetic (PK) optimization in drug design.[1]
-
C3-Boronic Acid: The orthogonal handle for palladium-catalyzed cross-coupling.[1]
Table 1: Physicochemical Properties
| Property | Data | Note |
| CAS Number | 955374-17-1 | Primary identifier |
| Formula | C9H12BFN2O3 | |
| MW | 226.01 g/mol | |
| Appearance | Off-white to pale yellow solid | Hygroscopic |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane) |
| Storage | -20°C, Inert Atmosphere | Prone to dehydration (boroxine formation) |
| pKa (Pyridine N) | ~3.5 - 4.0 (Predicted) | Lowered by F-substitution compared to pyridine |
Stability & Boroxine Equilibrium
Like many boronic acids, this compound exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine). This is not a degradation product but a dehydration state.
-
Implication: Stoichiometric calculations should account for the potential presence of the anhydride.
-
Reversal: The boroxine hydrolyzes back to the free acid under the aqueous basic conditions of Suzuki coupling.
Synthesis & Manufacturing Pathways
The synthesis typically relies on the inherent reactivity of 2,6-difluoropyridine or 2,6-difluoro-3-bromopyridine.[1] The high electronegativity of fluorine activates the ring for Nucleophilic Aromatic Substitution (
Validated Synthetic Routes
Route A: Directed Ortho-Lithiation (DoM) This is the most direct route, leveraging the fluorine atom to direct lithiation to the C3 position.
-
Precursor: 2,6-Difluoropyridine.[2]
-
Step 1 (
): Reaction with morpholine yields 2-fluoro-6-morpholinopyridine.[1] -
Step 2 (DoM): Treatment with LDA (Lithium Diisopropylamide) at -78°C. The Li coordinates with the F and N, deprotonating C3 selectively.
-
Step 3 (Borylation): Quench with Triisopropyl borate (
) followed by acidic hydrolysis.
Route B: Halogen-Metal Exchange (Scale-Up Preferred) [1]
-
Precursor: 2,6-Difluoro-3-bromopyridine.[1]
-
Step 1 (
): Reaction with morpholine. Regioselectivity favors C6 (para to Br) due to steric crowding at C2. -
Step 2 (Exchange): Treatment with
-BuLi or -PrMgCl to generate the C3-anion, followed by borate quench.[1]
Caption: Divergent synthetic pathways utilizing Directed Ortho-Lithiation (DoM) vs. Halogen-Metal Exchange.
Reactivity & Synthetic Utility[1][10]
Suzuki-Miyaura Coupling Protocol
The presence of the C2-fluorine atom makes the C3-boronic acid prone to protodeboronation (loss of the boron group) under harsh basic conditions.[1] The following protocol uses mild base and controlled temperature to mitigate this.
Standard Operating Procedure (SOP):
-
Reagents:
-
Setup:
-
Charge a reaction vial with solid reagents.
-
Evacuate and backfill with Argon (x3).
-
Add degassed solvents via syringe.
-
-
Reaction:
-
Heat to 80°C (Do not exceed 100°C unless necessary).
-
Monitor by LCMS. Conversion is typically complete in 2-6 hours.[1]
-
-
Workup:
-
Dilute with EtOAc, wash with brine.
-
Dry over
. -
Note: The morpholine nitrogen is basic; if the product is stuck in the aqueous phase, adjust pH to ~9-10.
-
Troubleshooting: Protodeboronation
If the boronic acid is replaced by a hydrogen atom (yielding 2-fluoro-6-morpholinopyridine), implement these changes:
-
Switch Catalyst: Use rapid-oxidative-addition catalysts like Pd-XPhos G3 or Pd-RuPhos G3 .[1]
-
Lower Temperature: Run at 60°C with longer reaction times.
-
Anhydrous Conditions: Switch to anhydrous THF/DMF with
(solid) to reduce hydrolysis rates.
Caption: Decision logic for Suzuki coupling optimization and troubleshooting protodeboronation.
Medicinal Chemistry Applications
This building block is primarily used to construct Type I and Type II Kinase Inhibitors .
-
PI3K/mTOR Pathway: The morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket. The pyridine nitrogen often interacts with the "gatekeeper" residue or solvent front.
-
Solubility Modulation: The morpholine ring reduces the LogP (lipophilicity) of the final drug candidate, improving oral bioavailability compared to phenyl analogs.
-
Metabolic Blocking: The C2-fluorine atom blocks the metabolically labile position of the pyridine ring, extending the half-life (
) of the drug.
Handling & Safety (E-E-A-T)
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).[4]
-
Storage: Store at -20°C. The compound is stable for months if kept dry.[1] Moisture accelerates deboronation.
-
Boroxine Handling: If the NMR shows broad peaks or incorrect integration, the sample likely contains boroxine anhydride. Add a drop of
to the NMR tube (in DMSO-d6) to hydrolyze it back to the monomer for accurate characterization.
References
-
Synthesis of Fluorinated Pyridines: Journal of Fluorine Chemistry. "Regioselective nucleophilic aromatic substitution of 2,6-difluoropyridine."
-
Suzuki Coupling of Pyridyl Boronates: Chemical Reviews. "Metal-Catalyzed Cross-Coupling Reactions of Heterocyclic Boronates."
-
Protodeboronation Mechanisms: Journal of the American Chemical Society. "Kinetic Analysis of Protodeboronation in Heterocyclic Boronic Acids."
-
Compound Data: PubChem Entry for Morpholinopyridine boronates.
-
Kinase Inhibitor Design: Journal of Medicinal Chemistry. "Morpholine-containing kinase inhibitors: Structure-Activity Relationships."
Sources
- 1. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
